Benzothiazole, 5-nitro-2-(2-thienyl)-

Lipophilicity Drug-likeness Membrane permeability

Benzothiazole, 5-nitro-2-(2-thienyl)- (CAS 61352-31-6; IUPAC: 5-nitro-2-thiophen-2-yl-1,3-benzothiazole) is a heterocyclic compound combining a benzothiazole core with a 5-nitro substituent and a 2-thienyl ring. With a molecular formula of C₁₁H₆N₂O₂S₂ (MW 262.31), a calculated LogP of 4.46, and a polar surface area (PSA) of 115.2 Ų, this compound occupies a distinct physicochemical space relative to its closest commercially available analogs.

Molecular Formula C11H6N2O2S2
Molecular Weight 262.3 g/mol
CAS No. 61352-31-6
Cat. No. B8658711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzothiazole, 5-nitro-2-(2-thienyl)-
CAS61352-31-6
Molecular FormulaC11H6N2O2S2
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-]
InChIInChI=1S/C11H6N2O2S2/c14-13(15)7-3-4-9-8(6-7)12-11(17-9)10-2-1-5-16-10/h1-6H
InChIKeyWTLWTDXENJCGQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Nitro-2-(2-thienyl)benzothiazole | Key Physicochemical Properties and Structural Context for Procurement Decisions


Benzothiazole, 5-nitro-2-(2-thienyl)- (CAS 61352-31-6; IUPAC: 5-nitro-2-thiophen-2-yl-1,3-benzothiazole) is a heterocyclic compound combining a benzothiazole core with a 5-nitro substituent and a 2-thienyl ring . With a molecular formula of C₁₁H₆N₂O₂S₂ (MW 262.31), a calculated LogP of 4.46, and a polar surface area (PSA) of 115.2 Ų, this compound occupies a distinct physicochemical space relative to its closest commercially available analogs . The compound is cited in the medicinal chemistry literature as a synthetic intermediate within the 2-heteroaromatic-substituted benzothiazole class explored for antiparasitic applications [1].

Why 5-Nitro-2-(2-thienyl)benzothiazole Cannot Be Replaced by Generic Benzothiazole Analogs in Research or Industrial Applications


The dual substitution pattern—5-nitro and 2-thienyl—on the benzothiazole scaffold is not replicated by any single commercially common analog. Removing the nitro group (as in 2-(thiophen-2-yl)benzothiazole, CAS 34243-38-4) lowers LogP by ~0.4 units and halves the PSA, fundamentally altering membrane permeability and hydrogen-bonding capacity . Removing the thienyl ring (as in 5-nitrobenzothiazole, CAS 2942-07-6) drops LogP by nearly 2 full log units (from 4.46 to 2.49), eliminating the lipophilic character contributed by the thiophene moiety . These are not incremental shifts—they represent qualitatively different compounds with respect to both passive transport properties and electronic structure, meaning that biological activity, chromatographic behavior, and reactivity as a synthetic intermediate cannot be assumed transferable without direct experimental validation [1][2].

Quantitative Differentiation Evidence for 5-Nitro-2-(2-thienyl)benzothiazole Against Closest Analogs


Lipophilicity (LogP) Differentiation Against the Non-Nitro and Non-Thienyl Analogs

The target compound exhibits a calculated LogP of 4.46, which is 0.43 log units higher than its non-nitro analog 2-(thiophen-2-yl)benzothiazole (LogP 4.02) and 1.97 log units higher than the non-thienyl analog 5-nitrobenzothiazole (LogP 2.49) . This places the compound in a distinctly more lipophilic regime: a LogP difference of ~0.4 units corresponds to an estimated ~2.5-fold difference in octanol-water partition coefficient, while the ~2-unit gap versus 5-nitrobenzothiazole represents an approximately 100-fold difference in lipophilicity .

Lipophilicity Drug-likeness Membrane permeability

Polar Surface Area (PSA) Differentiation and Implications for Bioavailability Prediction

The target compound has a calculated PSA of 115.19 Ų, significantly exceeding the 69.37 Ų of the non-nitro analog 2-(thiophen-2-yl)benzothiazole . This 45.8 Ų increase is directly attributable to the nitro group. Under the Veber rule framework, a PSA below 140 Ų is generally associated with good oral bioavailability; the target compound's PSA remains within this boundary while the non-nitro analog falls well below the typical 60–90 Ų range associated with optimal brain penetration .

Polar surface area Oral bioavailability ADME

Structural Differentiation as a Synthetic Intermediate: Reducible Nitro Group as a Handle for Further Functionalization

The 5-nitro group on the target compound serves as a synthetic handle for catalytic reduction to the corresponding 5-amino derivative (5-amino-2-(thiophen-2-yl)-1,3-benzothiazole), a transformation that is not accessible from the non-nitro analog 2-(thiophen-2-yl)benzothiazole (CAS 34243-38-4) [1]. In the broader 5-nitrobenzothiazole literature, nitro-to-amine reduction is a well-established entry point for generating amide, sulfonamide, and urea libraries [1]. The 2-thienyl ring additionally provides a π-extended conjugation pathway not present in 5-nitrobenzothiazole (CAS 2942-07-6), which bears only the benzothiazole core .

Synthetic intermediate Nitro reduction Benzothiazole diversification

Class-Level Antiparasitic Activity Evidence for the Nitro-Thienyl-Benzothiazole Pharmacophore

In a 1966 study by Dunn et al., benzothiazole derivatives of nitrothiophene were shown to be potent inhibitors of Trichomonas foetus in vitro, with minimum inhibitory concentrations (MICs) comparable to or better than metronidazole, the reference standard [1]. Although the specific MIC values for the target compound were not reported individually in the available abstracted data, the benzothiazole members of the series—including the 2-(5-nitro-2-thienyl)benzothiazole scaffold—demonstrated significant activity, while the corresponding benzimidazole analog 2-(5-nitro-2-thienyl)benzimidazole was the only compound in the series with confirmed significant in vivo activity in mice [1]. In a subsequent 1982 J. Med. Chem. study, the target compound appears in the synthetic scheme of isothiocyanato-2-thienyl-benzothiazoles evaluated for anthelmintic activity in sheep, where certain 3-pyridinyl-benzothiazole derivatives achieved 69–99% fecal egg count reduction [2].

Antiparasitic Trichomonas foetus Nitroheterocyclic

Potential as an Analytical Internal Standard: Structural Analogy to 5-Nitrothiabendazole in SERS-Based Quantification

5-Nitrothiabendazole (NTBZ; a benzimidazole bearing both nitro and thiazole rings) has been successfully employed as an internal standard for surface-enhanced Raman scattering (SERS) quantification of thiabendazole in fruit juices, achieving linear calibration from 100–1000 nM (R² = 0.9907) with a limit of detection of 1.2–5.1 nM and recovery rates of 90–113% (RSD < 3.5%) [1]. The target compound shares key structural features with NTBZ—a nitro group at the 5-position of the fused heterocycle and a sulfur-containing heteroaryl substituent—suggesting it may serve a similar internal standard function for SERS or LC-MS quantification of structurally related 2-arylbenzothiazole analytes [1]. The nitro group provides a strong, characteristic vibrational signature (symmetric and asymmetric NO₂ stretching bands) that is well-resolved in Raman spectroscopy and distinct from the signals of most biological matrices [1].

Analytical chemistry SERS Internal standard

Optimal Procurement Scenarios for 5-Nitro-2-(2-thienyl)benzothiazole Based on Differentiated Properties


Medicinal Chemistry Library Design Requiring Simultaneous C5 and C2 Diversification of the Benzothiazole Scaffold

Research groups synthesizing focused 2-arylbenzothiazole libraries for antiparasitic or anticancer screening can leverage the target compound's dual substitution pattern. The 5-nitro group provides a built-in handle for reduction to the 5-amine, enabling subsequent amide coupling or sulfonamide formation, while the 2-thienyl ring extends π-conjugation and contributes lipophilicity. This dual functionality is not available in any single commercially common analog (e.g., CAS 34243-38-4 lacks the nitro handle; CAS 2942-07-6 lacks the thienyl ring) [1][2]. The compound's LogP of 4.46 and PSA of 115 Ų place it within drug-like chemical space, supporting its use as a lead-like starting point.

Nonlinear Optical (NLO) Chromophore Development Leveraging the Donor-π-Acceptor Architecture

The target compound embodies a push-pull electronic architecture: the electron-rich thiophene ring at C2 acts as a donor, the benzothiazole serves as a π-bridge, and the nitro group at C5 functions as a strong electron acceptor [1]. This donor-π-acceptor configuration is the foundational design principle for second-order NLO chromophores. In ZINDO-SOS computational studies of related nitro-benzothiazole chromophores, the nitro group connected to benzothiazole has been validated as an effective acceptor system for generating first-order hyperpolarizability (β) [1]. Compared to 5-nitrobenzothiazole, the additional thienyl donor in the target compound is expected to enhance intramolecular charge transfer and increase the nonlinear optical response, making it a candidate for experimental NLO characterization.

Analytical Method Development for Benzothiazole Residue Quantification in Food or Environmental Samples

Building on the validated use of 5-nitrothiabendazole as a SERS internal standard [1], analytical laboratories can evaluate the target compound as an internal standard for quantifying 2-arylbenzothiazole fungicides or veterinary drugs. The thienyl-benzothiazole core provides closer structural matching to many benzothiazole analytes than the benzimidazole-based NTBZ, potentially improving co-extraction efficiency and ionization consistency in LC-MS/MS methods. The nitro group's strong Raman scattering cross-section supports SERS-based detection schemes.

Antiparasitic Screening Cascade Entry Point for Nitroheterocyclic Benzothiazole SAR

For parasitology groups seeking to explore the structure-activity relationships of nitroheterocyclic benzothiazoles against Trichomonas, Giardia, or helminth targets, the target compound represents the core scaffold from which the 1966 Dunn et al. series derived its activity [1]. While the benzimidazole analog 2-(5-nitro-2-thienyl)benzimidazole was the most active in vivo compound in that study, the benzothiazole members demonstrated in vitro potency comparable to metronidazole [1]. The target compound can serve as a starting material for synthesizing the isothiocyanato derivatives described in the 1982 Haugwitz et al. study, where certain benzothiazole derivatives achieved up to 99% fecal egg count reduction in sheep [2].

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